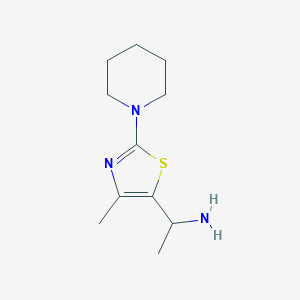

1-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine

Description

1-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine is a thiazole derivative characterized by a methyl group at position 4, a piperidin-1-yl substituent at position 2, and an ethanamine moiety at position 5 of the thiazole ring. Thiazoles are heterocyclic compounds with broad applications in medicinal chemistry due to their ability to modulate biological targets such as kinases, enzymes, and receptors .

Properties

Molecular Formula |

C11H19N3S |

|---|---|

Molecular Weight |

225.36 g/mol |

IUPAC Name |

1-(4-methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)ethanamine |

InChI |

InChI=1S/C11H19N3S/c1-8(12)10-9(2)13-11(15-10)14-6-4-3-5-7-14/h8H,3-7,12H2,1-2H3 |

InChI Key |

UODSFEHHQUMWGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)N2CCCCC2)C(C)N |

Origin of Product |

United States |

Preparation Methods

Hantzsch–Traumann Thiazole Synthesis

A widely used method involves cyclization of thiourea derivatives with α-haloketones or α-haloesters. Specifically, the synthesis of 4-methyl-2-aminothiazole can be achieved by reacting thiourea with 2-bromo-1-methyl-ethanone under reflux conditions in ethanol or acetic acid, leading to the formation of the thiazole ring via cyclization.

- Solvent: Ethanol or acetic acid

- Temperature: 80–120°C

- Catalyst: None or catalytic amounts of acid

This method is advantageous for its straightforwardness and high yields, typically ranging from 70–85%.

Alternative Cyclization Strategies

Other approaches include the condensation of thioureas with α-haloketones or α-haloesters , followed by cyclization under basic or acidic conditions. For example, condensation of thiourea with α-bromo ketones yields the thiazole ring efficiently.

Introduction of the 4-Methyl Group and Substituents

The methyl group at the 4-position of the thiazole ring is introduced either during the initial formation of the heterocycle or via subsequent alkylation. Alkylation of the thiazole nitrogen or carbon can be achieved using methyl iodide or methyl bromide under basic conditions, typically in polar aprotic solvents like DMF or DMSO.

Incorporation of the Piperidin-1-yl Group

Nucleophilic Substitution Approach

The piperidine moiety is introduced through nucleophilic substitution reactions. The 2-position of the thiazole ring, bearing an amino or halogen substituent, reacts with 1-piperidine or piperidine derivatives in the presence of a base such as potassium carbonate or sodium hydride.

- Solvent: Dimethylformamide (DMF) or dimethylacetamide (DMA)

- Temperature: 60–100°C

- Duration: Several hours to overnight

This step often involves the formation of a C–N bond, yielding the 2-(piperidin-1-yl) substitution.

Transition-Metal-Catalyzed Coupling

Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) can be employed to attach the piperidine ring, especially when starting from halogenated thiazole intermediates.

Attachment of the Ethan-1-amine Chain

The final step involves attaching the ethan-1-amine group at the 5-position of the thiazole. This can be achieved via:

- Reductive amination: Reacting the aldehyde or ketone precursor with ammonia or primary amines in the presence of a reducing agent like sodium cyanoborohydride.

- Nucleophilic substitution: Using halogenated intermediates at the 5-position reacting with ammonia or ethan-1-amine derivatives under basic conditions.

- Solvent: Ethanol or methanol

- Temperature: Room temperature to reflux

- Reagents: Sodium triacetoxyborohydride or similar reducing agents

Industrial and Scale-Up Considerations

For large-scale production, continuous flow reactors and automation are employed to improve efficiency, safety, and reproducibility. Purification techniques such as recrystallization, chromatography, and distillation are optimized to achieve high purity standards.

Data Table: Summary of Synthetic Methods

| Step | Method | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Thiazole ring formation | Thiourea + α-haloketone | Ethanol/Acetic acid | 80–120°C | 70–85 | Cyclization via Hantzsch–Traumann method |

| 2 | Methylation | Methyl iodide/bromide | DMF/DMSO | Room temp to 60°C | 60–75 | Alkylation at nitrogen or carbon |

| 3 | Piperidine introduction | Piperidine + halogenated intermediate | DMF | 60–100°C | 65–80 | Nucleophilic substitution or cross-coupling |

| 4 | Ethan-1-amine attachment | Reductive amination | Ethanol | Reflux | 70–85 | Using sodium cyanoborohydride |

Chemical Reactions Analysis

1-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine has been studied for its biological activities, particularly in cancer research. Compounds that share structural similarities often exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This compound's thiazole component may enhance its ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological systems. Preliminary studies suggest that it may bind effectively to CDK4 and CDK6, inhibiting their activity and thereby affecting cell cycle progression. Investigations into its binding affinity and selectivity compared to other compounds could provide insights into its therapeutic potential.

Medicinal Chemistry

This compound has potential applications in medicinal chemistry, particularly as a lead compound in drug discovery for cancer treatment due to its biological activity against CDK enzymes. Its unique structure may also allow it to interact with various biological targets, making it a candidate for further pharmacological studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions.

Structural Features and Biological Activity of Related Compounds

The uniqueness of this compound lies in its specific combination of a piperidine ring with a thiazole structure, which may confer distinct biological properties compared to other similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | Thiazole and pyrimidine rings | Inhibits CDK4 and CDK6; potential anti-cancer effects |

| 2-(4-Methylthiazol)-N-piperidinylacetamide | Thiazole and piperidine | Anti-inflammatory properties |

| 3-Methylthiazol derivatives | Thiazole ring with various substituents | Antimicrobial activity |

| 2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethanamide | Piperazine ring included | Potential neuroprotective effects |

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Structural Modifications in the Thiazole Core

Substituent Variations at Position 2

- Piperidin-1-yl vs. Pyridylamino Groups: The compound 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone () replaces the piperidinyl group with a pyridylamino substituent. However, the piperidinyl group’s larger size and flexibility could improve binding in hydrophobic pockets . Functional Group Impact: The ethanone (ketone) in this analog vs. the ethanamine (primary amine) in the target compound alters reactivity. Ketones are less basic but may participate in Schiff base formation, whereas amines can form salt bridges or hydrogen bonds .

- Piperidin-1-yl vs. Methylamino Groups: Compounds like 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone () feature a smaller methylamino group. The reduced steric bulk may increase synthetic accessibility but decrease target selectivity due to weaker hydrophobic interactions .

Modifications at Position 5

- Ethanamine vs. Ethanone: The primary amine in the target compound contrasts with ketones in analogs like 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone (). Amines are more nucleophilic and can enhance solubility via protonation, whereas ketones may improve stability under acidic conditions .

Anticancer Potential

- Kinase Inhibition: Pyridine-thiazole hybrids () inhibit kinases such as c-Met and CDK1, with IC₅₀ values in the nanomolar range. The piperidinyl group’s lipophilicity in the target compound may enhance penetration into tumor tissues, though this requires empirical validation .

- CDK9 Inhibition: Compounds like 12n (), which contain a 4-methyl-2-(methylamino)thiazol-5-yl group, show potent CDK9 inhibition (IC₅₀ = 8 nM). Substituting methylamino with piperidinyl could alter binding affinity due to steric effects or π-π stacking with aromatic residues .

Antimicrobial Activity

Thiazole-based chalcones derived from 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone () exhibit MIC values of 2–8 µg/mL against bacterial strains. The ethanamine group in the target compound may improve activity by enhancing interactions with bacterial FabH enzymes via hydrogen bonding .

Physicochemical Properties

The piperidinyl group increases LogP compared to methylamino analogs, suggesting better lipid membrane penetration. The primary amine enhances aqueous solubility at physiological pH .

Biological Activity

1-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine is a thiazole-containing compound that has garnered attention for its potential biological activities, particularly in the realms of oncology and pharmacology. This compound features a complex structure comprising a thiazole ring, a piperidine moiety, and an ethanamine group, which together contribute to its unique biological properties.

Chemical Structure and Properties

The molecular formula of this compound is CHNS, with a molecular weight of approximately 226.34 g/mol. The thiazole ring is known for its role in various biological activities, including anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | CHNS |

| Molecular Weight | 226.34 g/mol |

| CAS Number | 1215983-32-6 |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, primarily through the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Preliminary studies suggest that this compound may effectively bind to CDK4 and CDK6, inhibiting their activity and subsequently affecting cell proliferation and survival pathways .

Case Studies:

- In vitro Studies : In studies involving various cancer cell lines, the compound demonstrated IC values indicative of potent cytotoxicity. For instance, analogs with similar thiazole structures have shown IC values ranging from 1.61 µg/mL to 23.30 µg/mL against different cancer cell lines, suggesting that this compound could exhibit comparable potency .

- Structure Activity Relationship (SAR) : The presence of electron-donating groups at specific positions on the thiazole ring has been correlated with enhanced anticancer activity. Modifications to the piperidine moiety also appear to influence the compound's efficacy against tumor cells .

Other Biological Activities

While the primary focus has been on its anticancer properties, other potential activities include:

- Antimicrobial Effects : Similar thiazole derivatives have shown antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- CDK Inhibition : By binding to CDK4 and CDK6, it disrupts the phosphorylation processes necessary for cell cycle progression.

- Apoptosis Induction : Evidence suggests that compounds with similar structures can induce apoptosis in cancer cells through various signaling pathways .

Comparative Analysis

A comparison with other thiazole-containing compounds highlights the unique attributes of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | Thiazole and pyrimidine rings | Inhibits CDK4 and CDK6; potential anti-cancer effects |

| 2-(4-Methylthiazol)-N-piperidinylacetamide | Thiazole and piperidine | Anti-inflammatory properties |

| 3-Methylthiazol derivatives | Thiazole ring with various substituents | Antimicrobial activity |

Q & A

Q. What are the established synthetic routes for 1-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via a multi-step approach:

Thiazole Core Formation : Cyclocondensation of 4-methylthiazole precursors with piperidine under acidic conditions (e.g., HCl or H₂SO₄) to introduce the piperidin-1-yl group at position 2 .

Ethylamine Introduction : Alkylation or reductive amination at position 5 using ethylamine derivatives (e.g., ethylamine hydrochloride) in ethanol or methanol under reflux (60–80°C, 6–12 hours) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.

Optimization involves adjusting solvent polarity, temperature, and stoichiometric ratios of reagents to minimize side products like over-alkylated derivatives.

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C4, piperidine at C2). For example, the ethylamine group shows characteristic triplet signals (δ 2.5–3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ = 266.14) .

- X-ray Crystallography (if crystallizable): Resolves bond angles and dihedral angles, critical for confirming steric effects of the piperidine ring .

Advanced Research Questions

Q. What methodologies are recommended for evaluating the antitumor activity of this compound, and how do computational studies support experimental findings?

- Methodological Answer :

- In Vitro Assays :

- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) at varying concentrations (1–100 µM) over 48–72 hours .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify apoptotic cells.

- In Silico Studies :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to targets like Rab7b (PDB ID: 6XYZ). Focus on hydrogen bonding between the ethylamine group and Asp89 residue .

- MD Simulations : 100-ns simulations (AMBER force field) to assess binding stability and conformational dynamics.

Q. How can researchers predict and validate the ADME/Tox profile of this compound?

- Methodological Answer :

- ADME Prediction :

- admetSAR Tool : Predict logP (lipophilicity: ~2.1), BBB permeability (low), and CYP450 inhibition (e.g., CYP3A4 substrate) .

- SwissADME : Assess bioavailability scores (<0.55 suggests poor oral absorption).

- Toxicity Assays :

- Ames Test : Screen for mutagenicity using TA98 and TA100 strains.

- hERG Inhibition : Patch-clamp assays to evaluate cardiac toxicity risks.

Q. How do structural modifications (e.g., piperidine vs. pyrrolidine substitution) influence bioactivity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

- Piperidine vs. Pyrrolidine : Piperidine’s larger ring size enhances steric bulk, potentially improving target selectivity but reducing solubility. Compare IC₅₀ values in enzyme inhibition assays .

- Ethylamine Modifications : Replace with propylamine or cyclopropylamine to test hydrophobicity effects. Use Table 1 for comparison:

| Substituent | IC₅₀ (Rab7b Inhibition, µM) | logP |

|---|---|---|

| Ethylamine (Parent) | 12.3 ± 1.2 | 2.1 |

| Propylamine | 18.9 ± 2.1 | 2.8 |

| Cyclopropylamine | 8.5 ± 0.9 | 1.7 |

Q. How should researchers address contradictions between in vitro bioactivity and computational docking results?

- Methodological Answer :

- Orthogonal Assays : Validate docking predictions with surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD values).

- Mutagenesis Studies : Knock out predicted binding residues (e.g., Asp89 in Rab7b) to confirm target relevance .

- Off-Target Screening : Use KinomeScan to identify unintended kinase interactions.

Q. What protocols ensure safe handling and stability of this compound during experimental workflows?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.